N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
Description
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is a bis-heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,3-dimethylpyrazole moiety via a propanamide group.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-4-8(16)11-10-13-12-9(17-10)7-5-6(2)14-15(7)3/h5H,4H2,1-3H3,(H,11,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSWKCDUNLQDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC(=NN2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Diketones
The pyrazole core is typically synthesized by reacting methyl hydrazine derivatives with acetylacetone or analogous β-diketones. For example:
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Reaction : Methylhydrazine (1.2 eq) reacts with acetylacetone (1 eq) in ethanol under reflux (80°C, 6 h) to yield 1,3-dimethyl-1H-pyrazol-5-amine.
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Mechanism : The β-diketone undergoes nucleophilic attack by hydrazine, followed by cyclization and tautomerization.
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Yield : 70–75% after recrystallization from ethanol.
Functionalization of Pyrazole Amines
The 5-amino group on the pyrazole is critical for subsequent coupling with the oxadiazole moiety. Protection with Boc (tert-butoxycarbonyl) or acetylation is occasionally required to prevent side reactions during oxadiazole synthesis.
Formation of the 1,3,4-Oxadiazole Ring
Cyclization of Diacylhydrazides
The oxadiazole ring is constructed via cyclodehydration of diacylhydrazides using phosphorus oxychloride (POCl₃) or sulfuric acid:
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Procedure : Propanohydrazide (1 eq) is treated with POCl₃ (3 eq) in dry DMF at 0–5°C, followed by gradual warming to 25°C over 2 h.
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Mechanism : POCl₃ acts as both a dehydrating agent and a Lewis acid, facilitating intramolecular cyclization.
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Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Methods Using Carbodiimides
In patented routes, carbodiimides such as DCC (dicyclohexylcarbodiimide) promote cyclization under milder conditions:
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Reaction : Propanoyl hydrazide reacts with DCC (1.5 eq) in THF at 25°C for 12 h, yielding the oxadiazole ring.
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Advantages : Reduced side products compared to POCl₃-based methods.
Coupling of Pyrazole and Oxadiazole Moieties
Amide Bond Formation
The final step involves coupling the oxadiazol-2-amine with propanoic acid derivatives:
One-Pot Synthesis
Recent advancements describe a one-pot approach combining cyclization and coupling:
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Procedure : Propanohydrazide, POCl₃, and 1,3-dimethylpyrazole-5-amine are refluxed in acetonitrile (12 h), enabling simultaneous oxadiazole formation and amidation.
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Yield : 55–60%, with minor impurities requiring chromatographic separation.
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
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Microwave Assistance : Cyclization time reduces from 6 h to 30 min under microwave irradiation (150°C), though yields remain comparable (68%).
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Solid Acid Catalysts : Borate zirconia (B₂O₃/ZrO₂) improves selectivity in coupling steps, reducing by-product formation.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst and are conducted under reflux conditions.
Major Products
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide demonstrate effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Properties
Another promising application is in the development of anti-inflammatory agents. The compound has been tested in vitro for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis .
Cancer Research
The compound's structural features also make it a candidate for anticancer drug development. Preliminary studies have indicated that it may induce apoptosis in cancer cells through the activation of specific signaling pathways . Further research is needed to elucidate its efficacy and safety profiles in vivo.
Agricultural Science
Pesticidal Activity
this compound has shown potential as a pesticide. Its ability to disrupt the physiological processes of pests makes it an attractive candidate for developing new agricultural chemicals that are less harmful to beneficial organisms . Field trials have demonstrated its effectiveness in controlling various insect populations while minimizing environmental impact.
Herbicide Development
In addition to pest control, this compound has been investigated for herbicidal properties. Research indicates that it can inhibit the growth of certain weed species without adversely affecting crop yields . This dual functionality enhances its appeal in sustainable agriculture practices.
Materials Science
Polymer Synthesis
The unique properties of this compound make it suitable for use in polymer synthesis. It can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Studies have shown that polymers modified with this compound exhibit improved resistance to degradation under harsh environmental conditions.
Nanocomposite Materials
Recent advancements have explored the incorporation of this compound into nanocomposite materials for use in electronics and photonics. The addition of this compound can enhance the electrical conductivity and optical properties of these materials, making them suitable for advanced technological applications .
Mechanism of Action
The mechanism of action of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide, we analyze structurally related oxadiazole-pyrazole hybrids and their derivatives. Key comparisons include physicochemical properties, synthesis routes, and functional group effects.
Table 1: Comparative Analysis of Oxadiazole Derivatives
Key Observations:
Structural Variations and Physicochemical Properties The target compound lacks sulfur-containing groups (e.g., sulfanyl in 7c and ), which may reduce its molecular weight compared to sulfur-rich analogs (e.g., 7c: 375.47 g/mol).
Synthesis and Reactivity
- highlights the use of iodosobenzene diacetate for cyclizing hydrazide precursors to form oxadiazoles, a method distinct from the sulfanyl-linked compounds in (synthesized via thiol-etherification). The target compound’s synthesis likely follows hydrazide cyclization routes similar to .
- Bond-length variations in (e.g., shorter N4–C12 in oxadiazole vs. N2–C9 in pyrazole) underscore the electron-withdrawing effect of the oxadiazole oxygen, which may enhance electrophilic reactivity in the target compound .
Biological Activity Trends
- Oxadiazole-pyrazole hybrids in exhibit herbicidal and insecticidal activity, attributed to their ability to disrupt enzymatic processes via heterocyclic interactions. The target compound’s propanamide group could modulate bioavailability or target specificity compared to dimethylaniline derivatives .
- Sulfanyl-containing analogs () may exhibit stronger antimicrobial activity due to thiol-mediated redox interactions, a feature absent in the target compound .
Research Implications and Gaps
While the target compound shares structural motifs with bioactive analogs, its exact biological profile remains uncharacterized. Further studies should prioritize:
- Synthetic optimization : Explore cyclization conditions to improve yield and purity.
- Structure-activity relationship (SAR) : Systematically modify the propanamide and pyrazole substituents to evaluate effects on solubility and bioactivity.
- Comparative bioassays : Test against herbicidal, antimicrobial, and cytotoxic targets to benchmark against existing derivatives.
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is a compound that integrates the pyrazole and oxadiazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, drawing on various studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₉H₁₂N₄O₂
- Molecular Weight : 196.22 g/mol
- CAS Number : 956742-43-1
This compound features a pyrazole ring substituted with a 1,3,4-oxadiazole group, which is pivotal for its biological activity.
Biological Activity Overview
The biological activities of compounds containing pyrazole and oxadiazole derivatives have been extensively studied. The following sections detail specific activities observed in various studies.
1. Anticancer Activity
Several studies have indicated that compounds with oxadiazole and pyrazole rings possess significant anticancer properties. For instance:
- In vitro Studies : A derivative similar to this compound demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC₅₀ values were reported at 0.65 µM and 2.41 µM respectively, indicating potent activity compared to standard chemotherapeutics .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| This compound | HeLa | 2.41 |
2. Anti-inflammatory Activity
The pyrazole nucleus has a long history of being associated with anti-inflammatory effects. A related study showed that compounds with similar structures inhibited the production of pro-inflammatory cytokines like TNF-alpha and IL-6 by up to 85% at specific concentrations .
3. Enzyme Inhibition
Research has also highlighted the ability of oxadiazole derivatives to inhibit carbonic anhydrases (CAs), which are important therapeutic targets in cancer treatment. Compounds were shown to selectively inhibit hCA IX at nanomolar concentrations, suggesting potential use in cancer therapy .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing various substituted pyrazoly 1,3,4-oxadiazole derivatives revealed that certain modifications significantly enhanced biological activity. The synthesized compounds were characterized using spectroscopic methods and evaluated for their anticancer properties against multiple cell lines .
Case Study 2: Structure–Activity Relationship (SAR)
An investigation into the SAR of oxadiazole derivatives indicated that specific substitutions on the pyrazole ring could drastically affect biological outcomes. For example, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity .
Q & A
Q. What are the standard synthesis protocols for N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with carboxylic acids or esters under controlled pH and temperature (e.g., using K₂CO₃ in DMF at room temperature) to form the oxadiazole ring .
- Propanamide Coupling : Introducing the propanamide moiety via nucleophilic substitution or coupling reagents like COMU® in DMF, with yields optimized by adjusting stoichiometry and reaction time .
- Purification : Column chromatography or recrystallization is used to isolate intermediates and final products.
Characterization : Intermediates are confirmed via ¹H/¹³C NMR (e.g., aliphatic carbons at δ 23–30 ppm, heterocyclic protons at δ 6–8 ppm) and HRMS for molecular ion verification .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Analytical workflows include:
- NMR Spectroscopy : Assigning protons and carbons in the pyrazole (δ 2.1–2.4 ppm for methyl groups) and oxadiazole (δ 6.5–7.5 ppm for aromatic protons) moieties .
- Mass Spectrometry : HRMS confirms the molecular formula (e.g., [M⁺] at m/z 303.366 for related analogs) .
- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm amide C=O stretching, while 3100–3200 cm⁻¹ indicate N-H bonds .
Q. What methods ensure purity during synthesis, and how are impurities identified?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) achieves >95% purity. Impurity profiles are analyzed using gradient elution .
- Melting Point Analysis : Sharp melting ranges (e.g., 139–140°C) indicate crystalline purity, while broad ranges suggest contaminants .
- Elemental Analysis : Measured C/H/N percentages are compared against theoretical values (e.g., C: 59.4%, H: 4.9%, N: 23.1% for C₁₅H₂₁N₅O₂) .
Q. What initial bioactivity screenings are conducted for this compound?
- Enzyme Inhibition Assays : Urease or alkaline phosphatase inhibition is tested via spectrophotometric methods (IC₅₀ values reported in µM) .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity (low toxicity at IC₅₀ > 100 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while K₂CO₃ or Et₃N facilitates deprotonation .
- Temperature Control : Exothermic steps (e.g., cyclocondensation) require cooling (0–5°C) to prevent side reactions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) may reduce reaction time by 30–50% .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Orthogonal Assays : Validate enzyme inhibition results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding affinities .
- Structural-Activity Modeling : Overlay bioactive conformers via DFT calculations (e.g., B3LYP/6-31G*) to identify critical pharmacophores .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?
- Substituent Variation : Modify the pyrazole methyl groups (e.g., 1,3-dimethyl vs. 1-isopropyl) to assess steric effects on target binding .
- Bioisosteric Replacement : Replace the oxadiazole ring with thiadiazole or triazole to evaluate electronic contributions .
- Pharmacokinetic Profiling : LogP and solubility are measured via shake-flask methods to correlate hydrophobicity with membrane permeability .
Q. Which computational methods predict target interactions for this compound?
- Molecular Docking : AutoDock Vina or Glide simulates binding to enzymes (e.g., urease) with scoring functions to rank pose affinities .
- MD Simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes in physiological conditions .
Q. How can biological targets be validated experimentally?
- Knockout Models : CRISPR-Cas9 gene editing in cell lines (e.g., HEK-293) confirms target dependency for observed bioactivity .
- Pull-Down Assays : Biotinylated analogs are used to isolate binding partners from lysates, identified via LC-MS/MS .
Q. What protocols assess stability under physiological conditions?
- Forced Degradation : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, monitoring degradation via LC-MS .
- Plasma Stability : Incubate with human plasma (37°C, 24 hr) and quantify parent compound loss using UPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
